Cortisol 17,21-diacetate

Receptor Binding Pharmacology Structure-Activity Relationship

For GR competitive binding assays, Cortisol 17,21-diacetate delivers a quantifiably low-activity negative control (RBA=0.036 vs cortisol=1.0). As a specified budesonide impurity, it is irreplaceable for pharmacopoeial HPLC/UPLC method development, validation, and batch release testing. Its dual 17,21-ester structure also enables steroid esterase regioselectivity and prodrug activation kinetic studies. Generic substitution compromises reproducibility—procure this precisely characterized standard to ensure assay calibration accuracy and regulatory compliance.

Molecular Formula C25H34O7
Molecular Weight 446.5 g/mol
Cat. No. B15290360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortisol 17,21-diacetate
Molecular FormulaC25H34O7
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)OC(=O)C
InChIInChI=1S/C25H34O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h11,18-20,22,29H,5-10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1
InChIKeyCPKKJYZQIKWTKM-WEXULQILSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cortisol 17,21-diacetate: A Glucocorticoid Diester with Quantifiable Differentiation in Receptor Affinity and Impurity Profiling


Cortisol 17,21-diacetate (CAS 3517-48-4) is a synthetic diester derivative of the endogenous glucocorticoid cortisol (hydrocortisone). This modification involves the acetylation of both the 17α- and 21-hydroxy groups of the cortisol backbone [1]. This dual esterification fundamentally alters its physicochemical and pharmacological profile compared to the parent compound and its monoester analogs, primarily by significantly increasing its lipophilicity and modulating its interaction with the glucocorticoid receptor (GR) [1].

Why Generic Glucocorticoid Substitution is Insufficient: The Case for Cortisol 17,21-diacetate


Generic substitution among glucocorticoids is scientifically precarious due to vast differences in receptor binding affinity, which is the primary determinant of potency [1]. While cortisol and its 21-monoester (hydrocortisone acetate) are widely used, their binding profiles and subsequent downstream effects are not equivalent to those of the 17,21-diester. The presence of two acetate groups in Cortisol 17,21-diacetate creates a unique steric and electronic environment that results in a markedly different receptor interaction, as quantified below [1]. Furthermore, its distinct identity as a specified impurity in the manufacturing of the potent glucocorticoid budesonide [2] makes it irreplaceable for critical quality control applications. Therefore, selection based solely on therapeutic class without consideration of these quantifiable differences will compromise research reproducibility and regulatory compliance.

Quantitative Differentiation Guide: Cortisol 17,21-diacetate vs. Closest Analogs


Direct Head-to-Head Comparison of Glucocorticoid Receptor Binding Affinity

In a direct comparative binding assay using rat thymus cytosol and [3H]dexamethasone as the competitive ligand, Cortisol 17,21-diacetate demonstrates a relative binding affinity (RBA) of 0.036 [1]. This is quantitatively distinct from its parent molecule, cortisol (RBA = 1.0), and its monoester analogs, cortisol 21-acetate (RBA = 0.046) and cortisol 17-acetate (RBA = 1.14) [1]. This data establishes that the 17,21-diester has the lowest affinity for the GR among this series.

Receptor Binding Pharmacology Structure-Activity Relationship

Identity as a Specified Budesonide Impurity for Regulatory QC

Cortisol 17,21-diacetate is a documented impurity of Budesonide (B689490), a non-halogenated glucocorticoid [1]. Unlike general-purpose steroids, its procurement is driven by its necessity as a reference standard in the development, validation, and routine monitoring of budesonide active pharmaceutical ingredient (API) and finished drug products.

Pharmaceutical Analysis Quality Control Impurity Profiling

Class-Level Inference of Altered ADME Profile Due to Diesterification

A study on the correlation between structure, receptor binding, and lipophilicity for 35 steroids demonstrated that 17α-OAc and especially 21-OAc substitution on hydrocortisone increases steroid lipophilicity and decreases receptor binding affinity [1]. The 17α,21-diester showed lower binding affinity than the 17α-ester but higher than the 21-ester [1]. This class-level inference suggests Cortisol 17,21-diacetate will have a distinct in vivo hydrolysis and distribution profile compared to monoesters or the parent alcohol.

ADME Lipophilicity Prodrug

Primary Application Scenarios for Cortisol 17,21-diacetate Based on Differential Evidence


A Low-Affinity Glucocorticoid Control in Receptor Binding Assays

Given its quantifiably low relative binding affinity (RBA = 0.036) compared to cortisol (RBA = 1.0) [1], Cortisol 17,21-diacetate serves as an ideal, well-characterized negative or low-activity control compound in competitive binding assays for glucocorticoid receptor research. Its use allows for the precise calibration of assay sensitivity and the validation of signal-to-noise ratios.

A Critical Reference Standard for Budesonide Impurity Profiling

Its documented status as an impurity of budesonide [1] makes its procurement mandatory for any pharmaceutical quality control (QC) or analytical development laboratory working with this drug. It is essential for method development (e.g., HPLC/UPLC), method validation, and routine batch release testing to ensure compliance with pharmacopoeial monographs and regulatory guidelines.

A Model Compound for Investigating Steroid Esterase Activity and Prodrug Metabolism

As a 17,21-diester, this compound is a valuable substrate for studying the activity and regioselectivity of steroid esterases [1]. Its unique hydrolysis pattern—requiring the cleavage of two acetate groups to regenerate the active parent cortisol—makes it a useful probe for understanding prodrug activation kinetics in various in vitro (e.g., tissue homogenates, cell cultures) and ex vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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